molecular formula C10H18N2O4 B1344112 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid CAS No. 869786-49-2

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Cat. No.: B1344112
CAS No.: 869786-49-2
M. Wt: 230.26 g/mol
InChI Key: YYLURLWWCZBOQG-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C10H18N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Biochemical Analysis

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is a protective group that prevents unwanted reactions during synthesis. Enzymes such as proteases can remove the Boc group, allowing the pyrrolidine-3-carboxylic acid to participate in further reactions .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases or phosphatases, which are critical regulators of cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Boc group can be selectively removed by specific enzymes, revealing the active pyrrolidine-3-carboxylic acid. This active form can then interact with target proteins or enzymes, either inhibiting or activating their function. These interactions can lead to changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant toxicity. At high doses, it can lead to adverse effects such as cellular toxicity or organ damage. These threshold effects are important for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as proteases and peptidases, which facilitate its conversion into active metabolites. These metabolites can then participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism and biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may be directed to the mitochondria or the endoplasmic reticulum, where it can modulate enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl group. One common method is to react pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during multi-step synthesis processes. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amino group at a desired stage in the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a carboxylic acid functional group. This dual functionality makes it particularly useful in peptide synthesis, where both protecting groups and reactive sites are needed .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLURLWWCZBOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624564
Record name 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869786-49-2
Record name 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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